molecular formula C25H18N4 B11977889 11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11977889
M. Wt: 374.4 g/mol
InChI Key: YISGUGLFDYLGIF-UHFFFAOYSA-N
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Description

11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridines with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often require heating and the use of catalysts such as iodine or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways . The exact pathways depend on the biological context and the specific target molecules involved .

Properties

Molecular Formula

C25H18N4

Molecular Weight

374.4 g/mol

IUPAC Name

16-(naphthalen-1-ylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C25H18N4/c26-15-20-18-10-6-11-19(18)24(29-23-14-4-3-12-22(23)28-25(20)29)27-21-13-5-8-16-7-1-2-9-17(16)21/h1-5,7-9,12-14,27H,6,10-11H2

InChI Key

YISGUGLFDYLGIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NC5=CC=CC6=CC=CC=C65)C#N

Origin of Product

United States

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